tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a tert-butyl ester group It is known for its unique structure, which includes a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic structures .
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets .
Industry: The compound can be used in the synthesis of specialty chemicals and materials, where its bicyclic structure imparts unique physical and chemical properties .
Mechanism of Action
The mechanism by which tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design .
Comparison with Similar Compounds
- tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- tert-Butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Comparison: While these compounds share a similar bicyclic framework, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness can lead to different reactivity and applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
WDKTXMYBFRLTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CN |
Origin of Product |
United States |
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